molecular formula C6H10FN B12934789 4-Fluorobicyclo[2.1.1]hexan-1-amine

4-Fluorobicyclo[2.1.1]hexan-1-amine

Cat. No.: B12934789
M. Wt: 115.15 g/mol
InChI Key: JWSSEEFWRZXKGK-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[211]hexan-1-amine is a bicyclic amine compound characterized by a fluorine atom attached to the bicyclo[211]hexane structure

Preparation Methods

The synthesis of 4-Fluorobicyclo[2.1.1]hexan-1-amine typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition reaction, which utilizes photochemistry to create new building blocks. This approach allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods may involve similar photochemical processes, ensuring high yields and purity.

Chemical Reactions Analysis

4-Fluorobicyclo[2.1.1]hexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Fluorobicyclo[2.1.1]hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluorobicyclo[2.1.1]hexan-1-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to specific interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in desired biological effects.

Comparison with Similar Compounds

4-Fluorobicyclo[2.1.1]hexan-1-amine can be compared to other similar compounds, such as:

    4-Fluorobicyclo[2.2.1]heptane: Another bicyclic compound with a fluorine atom, but with a different ring structure.

    4-Fluorobicyclo[2.2.2]octane: Similar in having a fluorine atom and a bicyclic structure, but with an additional carbon atom in the ring.

    3-Fluorobicyclo[1.1.1]pentane: A smaller bicyclic compound with a fluorine atom, differing in the number of carbon atoms and ring size.

The uniqueness of this compound lies in its specific ring structure and the position of the fluorine atom, which can significantly influence its chemical and biological properties .

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

4-fluorobicyclo[2.1.1]hexan-1-amine

InChI

InChI=1S/C6H10FN/c7-5-1-2-6(8,3-5)4-5/h1-4,8H2

InChI Key

JWSSEEFWRZXKGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(C2)N)F

Origin of Product

United States

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